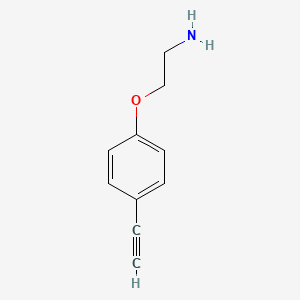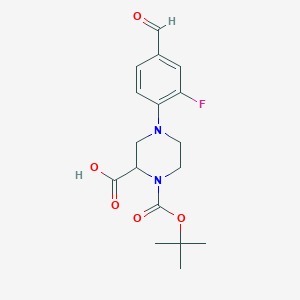
(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Vue d'ensemble
Description
(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid , often referred to as FBPC , is a synthetic compound with a complex chemical structure. It belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of FBPC involves several steps, starting from commercially available starting materials. While the exact synthetic route may vary, a common approach includes the following key transformations:
- Introduction of Fluorine : The fluorine atom is introduced at the 2-position of the phenyl ring using appropriate reagents.
- Formylation : The formyl group (CHO) is added to the 4-position of the phenyl ring.
- Piperazine Ring Formation : The tert-butoxycarbonyl (Boc) group is attached to the piperazine nitrogen, followed by carboxylation to form the carboxylic acid functionality.
Molecular Structure Analysis
FBPC’s molecular formula is C₁₈H₂₀FN₃O₅ . Let’s explore its structural features:
- Chiral Center : FBPC is chiral due to the presence of the piperazine ring. The (S)-configuration indicates the absolute stereochemistry.
- Aromatic Phenyl Ring : The 2-fluoro-4-formylphenyl moiety contributes to its aromatic character.
- Piperazine Core : The piperazine ring serves as the central scaffold, providing flexibility and potential binding sites.
Chemical Reactions Analysis
FBPC’s reactivity profile is essential for understanding its behavior under various conditions. Researchers have investigated its reactions with nucleophiles, acids, and bases. Notably, the formyl group can participate in condensation reactions, leading to diverse derivatives.
Physical And Chemical Properties Analysis
- Solubility : FBPC is sparingly soluble in water but dissolves readily in organic solvents.
- Melting Point : The compound exhibits a melting point within a specific temperature range.
- Stability : FBPC’s stability under different conditions (e.g., temperature, pH) impacts its shelf life and handling.
Safety And Hazards
- Toxicity : Assessments of FBPC’s toxicity are crucial for safe handling. Animal studies and in vitro assays provide insights into its safety profile.
- Handling Precautions : Researchers and laboratory personnel should follow standard safety protocols when working with FBPC.
- Environmental Impact : Disposal methods and environmental considerations are essential.
Orientations Futures
- Medicinal Applications : Investigate FBPC’s potential as a drug candidate for specific diseases (e.g., cancer, inflammation).
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its pharmacological properties.
- Biological Assays : Conduct rigorous biological assays to validate its efficacy and safety.
: NY Times
: Wikipedia
Propriétés
IUPAC Name |
4-(2-fluoro-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-11(10-21)8-12(13)18/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCZLUDZLXHJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415995.png)
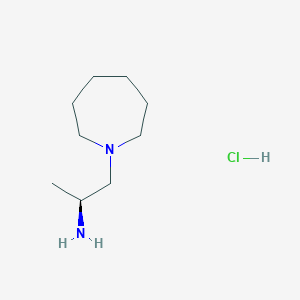
amine](/img/structure/B1415999.png)
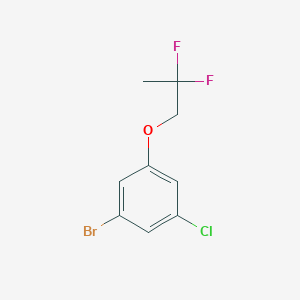
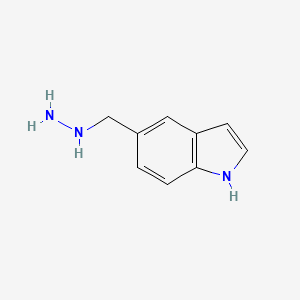
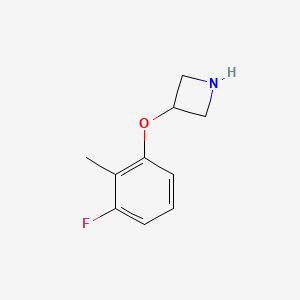
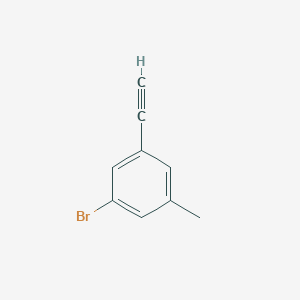
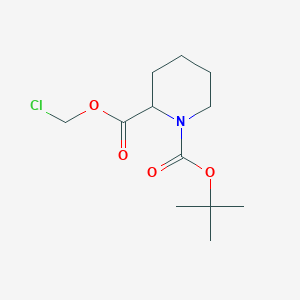
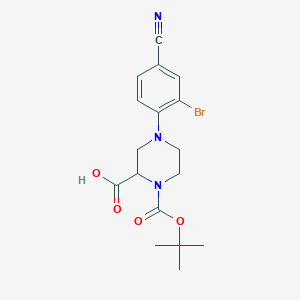
![2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1416011.png)


